Cas no 766-99-4 (1-Ethynyl-4-iodobenzene)

1-Ethynyl-4-iodobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Ethynyl-4-iodobenzene
- Benzene, 1-ethynyl-4-iodo-
- 1-iodo-4-ethynylbenzene
- 4-ethynyl-1-iodobenzene
- 4-ethynyliodobenzene
- 4-iodo-1-ethynylbenzene
- 4-iodoethynylbenzene
- 4-iodophenylacetylene
- AK101975
- ANW-62495
- CTK2G7441
- KB-218869
- 1-Ethynyl-4-iodo-benzene
- MYGXITKLGQBZBV-UHFFFAOYSA-N
- CS-0148277
- 766-99-4
- C8H5I
- p-iodophenylacetylene
- MFCD00185106
- AKOS016003902
- BS-17586
- F21257
- F2147-2872
- SCHEMBL3293990
- DTXSID30478894
- AB91832
- DB-337213
-
- MDL: MFCD00185106
- Inchi: InChI=1S/C8H5I/c1-2-7-3-5-8(9)6-4-7/h1,3-6H
- InChI Key: MYGXITKLGQBZBV-UHFFFAOYSA-N
- SMILES: C#CC1=CC=C(C=C1)I
Computed Properties
- Exact Mass: 227.94315
- Monoisotopic Mass: 227.94360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 3.7
Experimental Properties
- PSA: 0
1-Ethynyl-4-iodobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D749336-1g |
1-Ethynyl-4-iodobenzene |
766-99-4 | 95% | 1g |
$100 | 2024-06-07 | |
Life Chemicals | F2147-2872-0.25g |
1-ethynyl-4-iodobenzene |
766-99-4 | 95%+ | 0.25g |
$647.0 | 2023-09-06 | |
Life Chemicals | F2147-2872-0.5g |
1-ethynyl-4-iodobenzene |
766-99-4 | 95%+ | 0.5g |
$682.0 | 2023-09-06 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD233514-100mg |
1-Ethynyl-4-iodobenzene |
766-99-4 | 95% | 100mg |
¥99.0 | 2024-04-18 | |
Alichem | A019087241-5g |
1-Ethynyl-4-iodobenzene |
766-99-4 | 95% | 5g |
$1188.77 | 2023-09-01 | |
Life Chemicals | F2147-2872-10g |
1-ethynyl-4-iodobenzene |
766-99-4 | 95%+ | 10g |
$3016.0 | 2023-09-06 | |
Ambeed | A987158-1g |
1-Ethynyl-4-iodobenzene |
766-99-4 | 95% | 1g |
$405.0 | 2025-02-25 | |
Chemenu | CM194438-250mg |
1-ethynyl-4-iodobenzene |
766-99-4 | 95% | 250mg |
$225 | 2022-06-10 | |
Chemenu | CM194438-1g |
1-ethynyl-4-iodobenzene |
766-99-4 | 95% | 1g |
$511 | 2021-06-16 | |
Chemenu | CM194438-5g |
1-ethynyl-4-iodobenzene |
766-99-4 | 95% | 5g |
$1328 | 2021-06-16 |
1-Ethynyl-4-iodobenzene Related Literature
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1. CH···π versus CH···Halogen interactions—the crystal structures of the 4-halogenoethynylbenzenesHans-Christoph Weiss,Roland Boese,Hans-Christoph Weiss,Heather L. Smith,Michael M. Haley Chem. Commun. 1997 2403
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Rajneesh Misra,Ramesh Maragani,Thaksen Jadhav,Shaikh M. Mobin New J. Chem. 2014 38 1446
Additional information on 1-Ethynyl-4-iodobenzene
Introduction to 1-Ethynyl-4-iodobenzene (CAS No. 766-99-4)
1-Ethynyl-4-iodobenzene, also known as 4-iodophenylacetylene, is a versatile organic compound with the chemical formula C8H5I. It is a white to off-white solid with a molecular weight of 203.03 g/mol. This compound is widely used in various synthetic routes, particularly in the development of pharmaceuticals, materials science, and organic synthesis. The unique combination of an alkyne and an iodine substituent makes it an attractive building block for a range of applications.
The CAS Number 766-99-4 is a unique identifier assigned by the Chemical Abstracts Service (CAS) to ensure precise and consistent reference to this compound in scientific literature and databases. This identifier is crucial for researchers and chemists to accurately locate and reference specific chemical substances in their work.
In recent years, 1-Ethynyl-4-iodobenzene has gained significant attention due to its utility in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling and Sonogashira coupling. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceutical intermediates and functional materials. The presence of the iodine substituent facilitates these coupling reactions by acting as a leaving group, which can be readily replaced by other functional groups under mild conditions.
One of the key applications of 1-Ethynyl-4-iodobenzene is in the synthesis of conjugated polymers and oligomers. These materials are essential in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The alkyne group can undergo click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the facile formation of triazole linkages. This reaction is highly efficient and tolerant of various functional groups, making it an ideal choice for constructing complex molecular architectures.
In the pharmaceutical industry, 1-Ethynyl-4-iodobenzene serves as a valuable intermediate in the synthesis of bioactive compounds. For instance, it has been used in the preparation of potential anticancer agents and anti-inflammatory drugs. The iodine substituent can be readily converted into other functionalities through palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse derivatives with tailored biological activities.
The physical properties of 1-Ethynyl-4-iodobenzene are also noteworthy. It has a melting point ranging from 80 to 82°C and is insoluble in water but soluble in common organic solvents such as dichloromethane, acetone, and ethanol. These solubility characteristics make it easy to handle and process in various synthetic protocols.
Safety considerations are essential when working with 1-Ethynyl-4-iodobenzene. While it is not classified as a hazardous material under most regulatory frameworks, proper handling and storage practices should be followed to ensure safety. It is recommended to store this compound in a cool, dry place away from direct sunlight and incompatible materials. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling to minimize exposure risks.
The environmental impact of 1-Ethynyl-4-iodobenzene is another important aspect to consider. Efforts should be made to minimize waste generation and ensure proper disposal methods are employed to prevent environmental contamination. Green chemistry principles can be applied to optimize synthetic routes involving this compound, reducing the use of hazardous reagents and solvents.
In conclusion, 1-Ethynyl-4-iodobenzene (CAS No. 766-99-4) is a multifunctional compound with broad applications in organic synthesis, materials science, and pharmaceutical research. Its unique chemical structure makes it an indispensable building block for synthesizing complex molecules with diverse functionalities. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in various scientific fields.
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